tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pyrrolidine ring. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Hydroxymethyl Group: This step involves the functionalization of the pyrrolidine ring to introduce the hydroxymethyl group.
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.
tert-Butyl Protection: The tert-butyl group is added to protect the carboxylate functionality.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The Fmoc group can be removed and substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: The Fmoc group can be removed using piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxyl group, while reduction can lead to various alcohols or amines.
Scientific Research Applications
tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted reactions during the synthesis process. The tert-butyl group protects the carboxylate functionality, ensuring selective reactions at other sites.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S,4R)-3-aminopyrrolidine-1-carboxylate
- tert-Butyl (3S,4R)-3-hydroxypyrrolidine-1-carboxylate
- tert-Butyl (3S,4R)-3-methylpyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both Fmoc and tert-butyl protecting groups, which provide selective protection for the amine and carboxylate functionalities, respectively. This dual protection allows for more controlled and efficient synthesis of complex molecules.
Properties
Molecular Formula |
C25H30N2O5 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C25H30N2O5/c1-25(2,3)32-24(30)27-12-16(14-28)22(13-27)26-23(29)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22,28H,12-15H2,1-3H3,(H,26,29)/t16-,22+/m0/s1 |
InChI Key |
GIHJSNNUOPYMOS-KSFYIVLOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
Origin of Product |
United States |
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